molecular formula C10H13ClO B8734526 3-Noradamantanecarbonyl chloride

3-Noradamantanecarbonyl chloride

Cat. No. B8734526
M. Wt: 184.66 g/mol
InChI Key: FEJBSNLESASJKD-NLZKFAMNSA-N
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Patent
US07872033B2

Procedure details

3-Noradamantane carboxylic acid (4.99 g, 30.1 mmol) and SOCl2 (5 mL, 69 mmol) in toluene (5 mL) were heated to 65° C. until vigorous evolution of gas commenced. The heating bath was removed for 5-10 minutes until gas evolution had moderated. Heating the reaction again at 65° C. was resumed for 2 hours. The reaction was cooled to room temperature, the volatiles removed in vacuo and toluene added and evaporated (2×) to remove excess SOCl2. The crude acid chloride was used without further purification.
Quantity
4.99 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]2[CH2:7][C:8]3([C:10]([OH:12])=O)[CH2:9][CH:2]1[CH2:3][CH:4]3[CH2:5]2.O=S(Cl)[Cl:15]>C1(C)C=CC=CC=1>[CH2:5]1[CH:4]2[C:8]3([C:10]([Cl:15])=[O:12])[CH2:9][CH:2]([CH2:1][CH:6]1[CH2:7]3)[CH2:3]2

Inputs

Step One
Name
Quantity
4.99 g
Type
reactant
Smiles
C1C2CC3CC1CC3(C2)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The heating bath was removed for 5-10 minutes until gas evolution
Duration
7.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
the reaction again at 65° C.
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo and toluene
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
evaporated (2×)
CUSTOM
Type
CUSTOM
Details
to remove excess SOCl2
CUSTOM
Type
CUSTOM
Details
The crude acid chloride was used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1C2CC3(CC(CC13)C2)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07872033B2

Procedure details

3-Noradamantane carboxylic acid (4.99 g, 30.1 mmol) and SOCl2 (5 mL, 69 mmol) in toluene (5 mL) were heated to 65° C. until vigorous evolution of gas commenced. The heating bath was removed for 5-10 minutes until gas evolution had moderated. Heating the reaction again at 65° C. was resumed for 2 hours. The reaction was cooled to room temperature, the volatiles removed in vacuo and toluene added and evaporated (2×) to remove excess SOCl2. The crude acid chloride was used without further purification.
Quantity
4.99 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:6]2[CH2:7][C:8]3([C:10]([OH:12])=O)[CH2:9][CH:2]1[CH2:3][CH:4]3[CH2:5]2.O=S(Cl)[Cl:15]>C1(C)C=CC=CC=1>[CH2:5]1[CH:4]2[C:8]3([C:10]([Cl:15])=[O:12])[CH2:9][CH:2]([CH2:1][CH:6]1[CH2:7]3)[CH2:3]2

Inputs

Step One
Name
Quantity
4.99 g
Type
reactant
Smiles
C1C2CC3CC1CC3(C2)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The heating bath was removed for 5-10 minutes until gas evolution
Duration
7.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
the reaction again at 65° C.
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo and toluene
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
evaporated (2×)
CUSTOM
Type
CUSTOM
Details
to remove excess SOCl2
CUSTOM
Type
CUSTOM
Details
The crude acid chloride was used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1C2CC3(CC(CC13)C2)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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